molecular formula C21H25N5 B14260621 1H-Indazole, 3,3'-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl- CAS No. 154420-29-8

1H-Indazole, 3,3'-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-

Cat. No.: B14260621
CAS No.: 154420-29-8
M. Wt: 347.5 g/mol
InChI Key: OLWMVMDCGXNQLZ-UHFFFAOYSA-N
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Description

1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a pyridine ring and multiple tetrahydroindazole units, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed to optimize this process, including the use of 2-fluorobenzaldehyde and hydrazine . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated indazole compounds.

Scientific Research Applications

1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] is unique due to its complex structure and the presence of multiple tetrahydroindazole units. This complexity allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from simpler indazole derivatives.

Properties

CAS No.

154420-29-8

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

1-methyl-3-[6-(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)pyridin-2-yl]-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C21H25N5/c1-25-18-12-5-3-8-14(18)20(23-25)16-10-7-11-17(22-16)21-15-9-4-6-13-19(15)26(2)24-21/h7,10-11H,3-6,8-9,12-13H2,1-2H3

InChI Key

OLWMVMDCGXNQLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C3=NC(=CC=C3)C4=NN(C5=C4CCCC5)C

Origin of Product

United States

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